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Known Zoliflodacin Resistance Mutations

Amino Acid
Substitution in GyrB

Resulting MIC
(µg/mL)

Notes / Context

D429N [1] [2] ≥ 4 [1] A primary, well-characterized mutation leading to high-level
resistance; also reported as D429N in other nomenclature

[2].

S467N [1] Information

Missing

A primary, well-characterized mutation leading to high-level

resistance.

K450T [2] Information

Missing

A primary, well-characterized mutation leading to high-level

resistance.

M464R [1] Information

Missing

A novel mutation identified during in vitro serial passage.

T472P [1] Information

Missing

A novel mutation identified during in vitro serial passage.

Mutations at positions

28/29 [1]

2 Located outside the Quinolone Resistance-Determining

Region (QRDR); associated with low-level resistance.
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Experimental Protocols for Resistance Studies

Here are detailed methodologies for key experiments used to study zoliflodacin resistance.

Serial Passage for In Vitro Resistance Induction

This protocol is used to simulate the selection of resistant mutants under antibiotic pressure [1].

Inoculate wild-type susceptible
isolates on GCB agar plate

containing 0.015 µg/mL Zoliflodacin

Incubate at 36°C in 5% CO2
until visible growth is attained

Subculture colonies onto a new
GCB plate with 2x Zoliflodacin
concentration (e.g., 0.03 µg/mL)

Repeat Loop

Repeat subculturing process
for up to 48 hours or until

growth ceases on 16 µg/mL plate

Sequence final passaged strains
and baseline strains for

comparison and mutation identification

Click to download full resolution via product page

Key Steps:

Strains: Wild-type susceptible isolates of N. gonorrhoeae or commensal Neisseria species [1].
Media: Gonococcal Base (GCB) agar supplemented with 1% IsoVitaleX [1].
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Process: Visually inspect for growth at each passage. Transfer colonies from the plate with the

highest concentration showing growth to a new plate with a twofold higher drug concentration [1].
Endpoint: The experiment continues until no growth is observed or a maximum concentration (e.g.,

16 µg/mL) is reached [1].
Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the passaged strains and

perform Whole Genome Sequencing to identify mutations [1].

Hollow Fiber Infection Model (HFIM) for Pharmacodynamics

The HFIM simulates human antibiotic pharmacokinetics to study bacterial killing and resistance emergence

over time [2].

Inoculate N. gonorrhoeae strains
(e.g., WHO F, WHO X) into

Hollow Fiber Infection Model (HFIM)

Simulate human PK profiles of
Zoliflodacin single oral doses

(e.g., 0.5 g, 1 g, 2 g, 3 g, 4 g, 8 g)

Monitor bacterial load and
resistance emergence over 7 days

Plate samples onto drug-containing
agar to screen for resistant mutants

Determine MIC of recovered
populations and sequence

to identify resistance mutations

Click to download full resolution via product page

Key Steps:
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System Setup: Use a dynamic HFIM with cellulosic cartridges and modified fastidious broth (mFB)

as the medium [2].
Strains: Include diverse strains, such as drug-susceptible (WHO F) and extensively drug-resistant

(WHO X) reference strains [2].
Dosing Simulations: Model human pharmacokinetics for various single-dose regimens [2].

Monitoring: Sample the system regularly to quantify total bacterial population and any resistant
subpopulations. Resistant mutants are screened by plating onto zoliflodacin-containing agar [2].

Analysis: Determine the MIC of recovered colonies and perform sequencing to confirm resistance
mechanisms [2].

Transformation Assay for Horizontal Gene Transfer

This protocol assesses whether resistance can be transferred from a resistant donor to a susceptible recipient

via natural transformation [1].

Key Steps:

DNA Preparation:
Extract and purify genomic DNA from laboratory-evolved zoliflodacin-resistant donor strains

using a kit method [1].
Alternatively, amplify specific resistance-conferring gyrB fragments via PCR [1].

Fragment the genomic DNA via ultrasonication to a suitable size for transformation [1].
Transformation:

Expose competent, susceptible N. gonorrhoeae cells (recipient strain) to the donor DNA or
amplicon [1].

Include a negative control with no DNA.
Selection and Analysis:

Plate the transformation mixture onto zoliflodacin-containing agar to select for successful
transformants [1].

Determine the MIC of the transformants and sequence their gyrB gene to confirm the uptake of
the specific mutation [1].

Troubleshooting Guide & FAQs

Q1: Our in vitro serial passage is not inducing resistance. What could be wrong?

Check the inoculum size. Ensure you are using approximately 10⁴ colony-forming units per passage

to provide a sufficient genetic pool for mutant selection [1].

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8175963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175963/
https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175963/
https://www.nature.com/articles/s41598-023-49943-z
https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://www.nature.com/articles/s41598-023-49943-z
https://www.nature.com/articles/s41598-023-49943-z
https://www.nature.com/articles/s41598-023-49943-z
https://www.nature.com/articles/s41598-023-49943-z
https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://www.nature.com/articles/s41598-023-49943-z
https://www.nature.com/articles/s41598-023-49943-z
https://www.nature.com/articles/s41598-023-49943-z
https://www.smolecule.com/products/s004111?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Verify drug concentration preparation. Accurately prepare serial two-fold dilutions of zoliflodacin
in the agar plates. Confirm the stability of the drug in the media under your incubation conditions.
Extend the passage duration. While mutants can appear quickly, some studies passage strains for

up to 10 days to observe significant MIC increases [1].

Q2: What is the critical dosing threshold to prevent resistance in pharmacodynamic models?

Single doses of 2 grams or higher are critical. HFIM studies show that single 0.5 g and 1 g doses

often lead to regrowth and select for resistant mutants, while single doses of 2 g, 3 g, and 4 g
successfully eradicate the population and suppress resistance [2]. Fractionated regimens (e.g., 1

g/day given as divided doses) also fail to eradicate the infection and select for resistance [2].

Q3: Can zoliflodacin resistance emerge indirectly?

Yes, via horizontal gene transfer. In vitro studies confirm that commensal Neisseria species (e.g.,

N. subflava, N. mucosa) can develop gyrB mutations under zoliflodacin pressure. This resistant
DNA can then be naturally transformed into N. gonorrhoeae, conferring decreased susceptibility [1].

This is a potential pathway for clinical resistance emergence.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s004111?utm_src=pdf-bulk
https://www.smolecule.com/products/s004111?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

